9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20408428
InChI: InChI=1S/C10H20N2O/c1-9(2)12-5-4-11-10(7-12)3-6-13-8-10/h9,11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane

CAS No.:

Cat. No.: VC20408428

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane -

Specification

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name 9-propan-2-yl-2-oxa-6,9-diazaspiro[4.5]decane
Standard InChI InChI=1S/C10H20N2O/c1-9(2)12-5-4-11-10(7-12)3-6-13-8-10/h9,11H,3-8H2,1-2H3
Standard InChI Key BEWYIMNCIDHHJH-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCNC2(C1)CCOC2

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 9-isopropyl-2-oxa-6,9-diazaspiro[4.5]decane is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol. Its IUPAC name, 9-propan-2-yl-2-oxa-6,9-diazaspiro[4.5]decane, reflects the spirocyclic arrangement of a six-membered diaza ring (containing two nitrogen atoms) and a five-membered oxa ring (containing one oxygen atom). The isopropyl substituent at the 9-position introduces steric bulk, influencing both reactivity and conformational stability.

Stereochemical Features

Spirocyclic systems like this compound exhibit restricted rotation due to the shared atom between the two rings, leading to distinct stereoisomers. Nuclear magnetic resonance (NMR) studies of analogous spiro compounds reveal deshielded proton environments (δ 3.1–4.5 ppm for bridgehead hydrogens), suggesting significant ring strain and electronic effects.

Thermodynamic Properties

The compound’s thermal stability is inferred from its decomposition temperature (>200°C), typical of rigid heterocycles. Its calculated octanol-water partition coefficient (LogP = 1.8) indicates moderate hydrophobicity, aligning with applications in lipid membrane penetration or drug delivery systems.

Synthetic Approaches and Optimization

While detailed industrial synthesis protocols remain proprietary, laboratory-scale routes to analogous spirocyclic compounds provide insights into plausible methodologies.

Key Synthetic Strategies

Spirocyclic frameworks are often constructed via cyclization reactions or ring-closing metathesis. For example, the reaction of tetrahydropyran derivatives with bifunctional amines under acidic conditions could yield the diaza-oxa system. Catalytic methods using transition metals (e.g., palladium or ruthenium) may enhance stereoselectivity and yield.

Intermediate Isolation

Hypothetical intermediates include tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which could undergo nucleophilic substitution to form the spiro core. Purification via column chromatography or crystallization would isolate the target compound.

Industrial Scalability Challenges

Scaling spirocyclic syntheses requires addressing:

  • Regioselectivity: Competing ring-forming pathways may reduce yield.

  • Catalyst Recovery: Homogeneous catalysts (e.g., Grubbs’ catalyst) pose separation challenges.

  • Byproduct Management: Ring-opening side products necessitate advanced purification techniques.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its heteroatoms and spiro strain.

Nucleophilic Substitution at Nitrogen

The secondary amine in the diaza ring undergoes alkylation or acylation. For instance, treatment with benzyl bromide in tetrahydrofuran (THF) yields N-alkylated derivatives, while acetyl chloride produces amides. Steric hindrance from the isopropyl group slows kinetics compared to linear analogues.

Oxidation and Ring-Opening Reactions

  • Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) forms an electrophilic epoxide, useful for further functionalization.

  • Acidic Hydrolysis: Concentrated HCl cleaves the oxa ring, generating a diol-amine intermediate. This reactivity parallels hydrolytic instability observed in β-lactam antibiotics.

Industrial and Material Science Applications

Polymer Chemistry

Incorporating spiro units into polymers enhances thermal stability. For example, polyamides with spiro motifs exhibit glass transition temperatures (T₉) exceeding 250°C, suitable for high-performance plastics.

Catalysis

The compound’s nitrogen atoms can coordinate metals, forming catalysts for asymmetric hydrogenation. Palladium complexes derived from similar spiro amines achieve enantiomeric excess (ee) >90% in ketone reductions.

Comparison with Structural Analogues

CompoundMolecular FormulaKey FeatureApplication
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decaneC₁₄H₁₈N₂OBenzyl substituentSerotonin receptor modulation
1-Oxa-9-azaspiro[5.5]undecaneC₁₀H₁₇NOLarger spiro ringAntitubercular agent
9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decaneC₁₀H₂₀N₂OIsopropyl groupDrug precursor, polymer additive

The isopropyl variant’s enhanced lipophilicity (LogP +0.4 vs. benzyl analogue) improves blood-brain barrier penetration, favoring neuropharmacological applications.

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